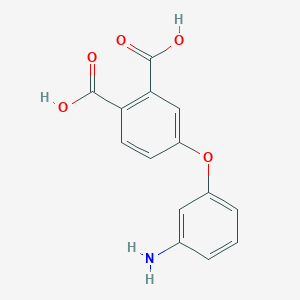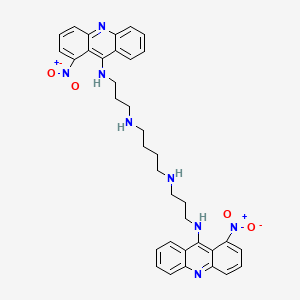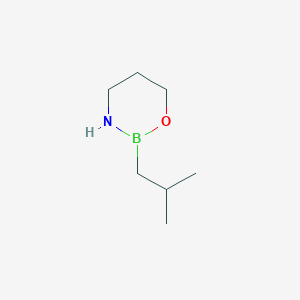![molecular formula C8H17OPSi B14305032 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one CAS No. 116447-94-0](/img/structure/B14305032.png)
5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one: is a unique organophosphorus compound that features a bicyclic structure incorporating both phosphorus and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one typically involves the reaction of a suitable phosphine with a silane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the silicon-phosphorus bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus or silicon atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one is used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: This includes antifungal and antibacterial properties .
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action for 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one involves its ability to participate in various chemical reactions due to the presence of reactive phosphorus and silicon atoms. These atoms can interact with other molecules, leading to the formation of new bonds and the generation of different products. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it occurs .
Comparison with Similar Compounds
- 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonane
- 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonane 1-oxide
Comparison: Compared to similar compounds, 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one is unique due to the presence of a carbonyl group at the 1-position. This carbonyl group can significantly influence the compound’s reactivity and its ability to participate in various chemical reactions. Additionally, the bicyclic structure incorporating both phosphorus and silicon atoms provides a distinct set of chemical properties that can be leveraged in different applications .
Properties
CAS No. |
116447-94-0 |
|---|---|
Molecular Formula |
C8H17OPSi |
Molecular Weight |
188.28 g/mol |
IUPAC Name |
5-methyl-1λ5-phospha-5-silabicyclo[3.3.1]nonane 1-oxide |
InChI |
InChI=1S/C8H17OPSi/c1-11-6-2-4-10(9,8-11)5-3-7-11/h2-8H2,1H3 |
InChI Key |
SIOLTKUASHCMMF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]12CCCP(=O)(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


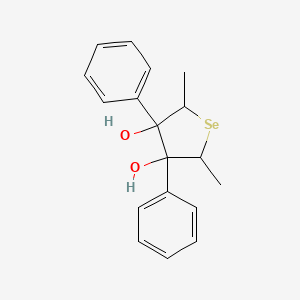
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)


![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
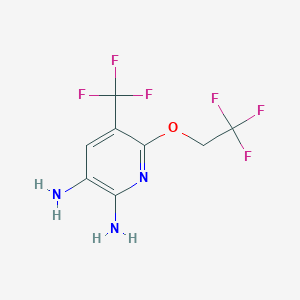

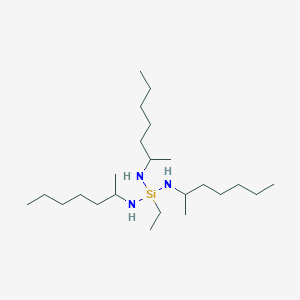
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
